molecular formula C14H9BrClFO3 B4722107 2-chloro-6-fluorobenzyl 5-bromo-2-hydroxybenzoate

2-chloro-6-fluorobenzyl 5-bromo-2-hydroxybenzoate

Cat. No.: B4722107
M. Wt: 359.57 g/mol
InChI Key: QOFDLMZWRDFMNZ-UHFFFAOYSA-N
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Description

2-chloro-6-fluorobenzyl 5-bromo-2-hydroxybenzoate is an organic compound that features a benzyl ester linkage between 2-chloro-6-fluorobenzyl alcohol and 5-bromo-2-hydroxybenzoic acid

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)methyl 5-bromo-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClFO3/c15-8-4-5-13(18)9(6-8)14(19)20-7-10-11(16)2-1-3-12(10)17/h1-6,18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFDLMZWRDFMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC(=O)C2=C(C=CC(=C2)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluorobenzyl 5-bromo-2-hydroxybenzoate typically involves the esterification of 2-chloro-6-fluorobenzyl alcohol with 5-bromo-2-hydroxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the esterification is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluorobenzyl 5-bromo-2-hydroxybenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Ester hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Ester hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

    Nucleophilic substitution: Products such as 2-chloro-6-fluorobenzyl 5-amino-2-hydroxybenzoate.

    Ester hydrolysis: 2-chloro-6-fluorobenzyl alcohol and 5-bromo-2-hydroxybenzoic acid.

    Oxidation and reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.

Scientific Research Applications

2-chloro-6-fluorobenzyl 5-bromo-2-hydroxybenzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or enhanced stability.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Chemistry: The compound can be used in the development of specialty chemicals or as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluorobenzyl 5-bromo-2-hydroxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzyl chloride
  • 5-bromo-2-hydroxybenzoic acid
  • 2-chloro-6-fluorobenzyl bromide

Uniqueness

2-chloro-6-fluorobenzyl 5-bromo-2-hydroxybenzoate is unique due to its specific combination of functional groups, which allows it to participate in a diverse range of chemical reactions and applications. Its ester linkage and halogen substituents provide distinct reactivity patterns compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-6-fluorobenzyl 5-bromo-2-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
2-chloro-6-fluorobenzyl 5-bromo-2-hydroxybenzoate

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